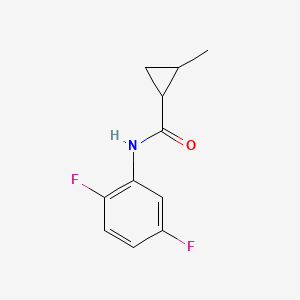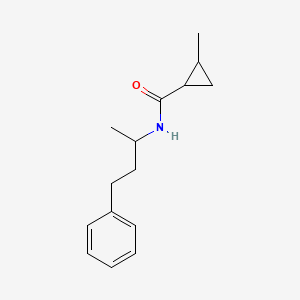![molecular formula C29H30N2O2 B4263900 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4263900.png)
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide
説明
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was developed as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide exerts its effects by binding to and activating the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. Activation of the adenosine A3 receptor by 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide leads to the activation of various intracellular signaling pathways, including the cAMP/PKA pathway and the MAPK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide are diverse. 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide is its specificity for the adenosine A3 receptor. This allows for the selective activation of the adenosine A3 receptor without affecting other adenosine receptors. However, one limitation of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide. One potential direction is the development of more potent and selective adenosine A3 receptor agonists. Another direction is the investigation of the potential use of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide in combination with other therapeutic agents. Additionally, the use of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide in the treatment of neurodegenerative disorders warrants further investigation. Finally, the potential use of 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide in the treatment of other diseases, such as diabetes and cardiovascular disease, should be explored.
科学的研究の応用
2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Inflammation is a common factor in many diseases, and 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to reduce inflammation in various animal models. It has been suggested that 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide may be useful in the treatment of diseases such as asthma, arthritis, and inflammatory bowel disease.
In cancer research, 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. It has been suggested that 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide may be useful in combination with other chemotherapeutic agents to improve their efficacy.
In neurodegenerative disorders, 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide has been shown to have neuroprotective effects. It has been suggested that 2-(4-isobutylphenyl)-N-[1-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19(2)17-21-9-11-23(12-10-21)28-18-26(25-7-5-6-8-27(25)31-28)29(32)30-20(3)22-13-15-24(33-4)16-14-22/h5-16,18-20H,17H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOALXBNDYAYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2-(3,4-dimethylphenyl)-N'-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-quinolinecarbohydrazide](/img/structure/B4263817.png)

![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide)](/img/structure/B4263834.png)

![2-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263848.png)
![2-{[2-(3,4-dimethylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4263852.png)
![5'-[(4-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B4263857.png)
![methyl 2-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4263871.png)
![methyl 2-({[6-bromo-2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4263873.png)
![5-{[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4263884.png)
![6-bromo-2-(3-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4263892.png)
![2-(1,3-benzodioxol-5-yl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4263899.png)

